A 2025 study detailed the efficient identification of new small molecules targeting Succinate Dehydrogenase (SDH) in NSCLC [1] [2]. The key aspects of this research are summarized in the table below.
| Aspect | Details from the Study |
|---|---|
| Objective | Discover new small-molecule SDH inhibitors for cancer therapy [1]. |
| Screening Method | Computational screening of 2.5 million compounds from the Enamine library using AtomNet technology, targeting the ubiquinone binding pocket of SDH [2]. |
| Initial Candidates | 96 top predicted candidates [2]. |
| Lead Inhibitors | Two potent inhibitors (referred to in the study as H2/Z14 and C6/Z96) were selected for further characterization [1] [2]. |
| Binding Confirmation | Cellular Thermal Shift Assay (CETSA) confirmed direct binding to SDHA and SDHD subunits [1] [2]. |
| Primary Mechanisms | Increased mitochondrial ROS and succinate accumulation; induced apoptosis via mitochondrial and DNA damage; reduced SDH enzyme activity and oxygen consumption rate (OCR) [1] [2]. |
| Functional Outcomes | Reduced cancer cell viability, migration, and 3D organoid formation in NSCLC cell lines in vitro [1] [2]. |
The study employed a series of standard assays to validate the inhibitors and elucidate their mechanism of action. The overall workflow is depicted in the following diagram.
Diagram of the multi-stage experimental workflow for SDH inhibitor discovery and validation [1] [2].
The specific methodologies for key experiments were as follows:
The study demonstrated that the lead inhibitors exert their anti-cancer effects through a multi-faceted mechanism, which is visually summarized below.
Proposed signaling pathways for the anti-cancer effects of the SDH inhibitors [1] [3] [4].
The table below summarizes the key physicochemical and biological data available for SDH-IN-7 from the search results [1].
| Property Category | Details |
|---|---|
| Molecular Formula | C₁₈H₁₅Cl₃F₃N₃O |
| Molecular Weight | 452.69 g/mol |
| CAS Number | Information not available in search results |
| Biological Activity | Potent Succinate Dehydrogenase (SDH) inhibitor; IC₅₀ of 26 nM against porcine SDH. |
| Appearance | Solid at room temperature |
| Storage Conditions | Powder: -20°C for 3 years or 4°C for 2 years. In solvent: -80°C for 6 months or -20°C for 1 month. |
| Solubility (In Vitro) | Likely soluble in DMSO; may also be soluble in H₂O, Ethanol, or DMF. |
The source provides detailed formulations for administering this compound in a research setting, which is critical for experimental reproducibility [1].
While the search results do not contain specific studies on this compound's mechanism, they provide extensive background on its target, SDH (Complex II), which is crucial for understanding the compound's potential applications.
SDH inhibition leads to succinate accumulation, which stabilizes HIF-1α and drives inflammation.
Succinate Dehydrogenase (SDH), also known as mitochondrial Complex II, is a key enzyme that links two vital metabolic pathways: the Tricarboxylic Acid (TCA) cycle and the Electron Transport Chain (ETC) [1]. It catalyzes the oxidation of succinate to fumarate in the TCA cycle and transfers electrons to ubiquinone in the ETC [2] [1].
The table below summarizes the structure and function of the four SDH subunits:
| Subunit | Function | Key Cofactors | Associated Human Diseases |
|---|---|---|---|
| SDHA | Catalytic subunit; contains the succinate-binding site [1]. | Flavin Adenine Dinucleotide (FAD) [1]. | Neurodegenerative disorders (e.g., Leigh syndrome) [3]. |
| SDHB | Electron transfer; contains iron-sulfur clusters [1]. | Three Fe-S clusters (2Fe-2S, 4Fe-4S, 3Fe-4S) [1]. | Familial paragangliomas and pheochromocytomas [3]. |
| SDHC/SDHD | Membrane anchors; form the ubiquinone-binding site (Qp site) [1]. | Heme group [1] [3]. | Familial paragangliomas and pheochromocytomas [3]. |
SDH's role extends beyond metabolism. The accumulation of its substrate, succinate, functions as a signaling molecule in inflammatory diseases [2]. In immune cells like macrophages, high cytosolic succinate levels stabilize the transcription factor HIF-1α, which drives the expression of pro-inflammatory genes such as IL-1β [2] [3]. Therefore, inhibiting SDH is a promising therapeutic strategy for conditions like rheumatoid arthritis, inflammatory bowel disease, and sepsis [2].
While data on Sdh-IN-7 is unavailable, published research uses other well-characterized SDH inhibitors. The table below lists these common tool compounds and their applications:
| Inhibitor Name | Molecular Target | Reported Use in Research |
|---|---|---|
| Dimethyl Malonate (DMM) | SDHA (competitive inhibitor) [3]. | Reduces IL-1β production in LPS-activated macrophages and in a murine sepsis model [3]. |
| Nitropropionic Acid (3-NPA) | SDHA (irreversible inhibitor) [3]. | Decreases serum IL-1β in mice injected with E. coli [3]. |
| Atpenin A5 | Ubiquinone-binding site (SDHC/SDHD) [1]. | Used in biochemical studies to probe the structure and function of the ubiquinone-binding site [1]. |
A powerful alternative to pharmacological inhibition is genetic deletion of SDH subunits. The following diagram illustrates a typical experimental workflow and key findings from studies using macrophages with CRISPR-Cas9-mediated knockout of Sdha or Sdhb genes [3].
Experimental Workflow for Genetic SDH Inhibition
The SDH complex, also known as mitochondrial Complex II, plays a unique role in cellular metabolism by participating in both the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC) [1] [2].
The table below summarizes the four subunits that form the functional SDH complex:
| Subunit | Function | Key Characteristics |
|---|---|---|
| SDHA | Catalytic subunit; oxidizes succinate to fumarate. | Contains flavin adenine dinucleotide (FAD) binding site [3]. |
| SDHB | Iron-sulfur protein; transfers electrons from SDHA. | Contains three iron-sulfur clusters [2Fe-2S], [4Fe-4S], [3Fe-4S] [2] [3]. |
| SDHC | Forms ubiquinone (CoQ) binding site with SDHD; anchors complex in mitochondrial inner membrane. | Transfers electrons to the CoQ pool [1] [2]. |
| SDHD | Forms ubiquinone (CoQ) binding site with SDHC; anchors complex in mitochondrial inner membrane. | Transfers electrons to the CoQ pool [1] [2]. |
Although data on Sdh-IN-7 is absent, current research highlights SDH's significant role in inflammation, which is the primary therapeutic area for its inhibitors. The diagrams below illustrate the key inflammatory signaling pathways driven by SDH activity.
SDH drives pro-inflammatory signaling via HIF-1α stabilization and mitochondrial ROS.
Key experimental approaches for validating SDH inhibitors and their functional impacts.
Succinate dehydrogenase (SDH), also known as mitochondrial Complex II, is a key enzyme with a dual role: it is part of both the Krebs cycle (TCA cycle) and the mitochondrial electron transport chain (ETC) [1] [2].
The structure and electron flow within this complex can be visualized as follows:
The SDH complex comprises four core subunits, each with a distinct function [1]:
Proper assembly and function of SDH also depend on specific assembly factors (SDHAF1-4) [1].
The pivotal role of SDH in cellular metabolism makes it a significant target in disease research. Genetic deficiencies in SDH subunits, particularly SDHB, SDHC, and SDHD, are strongly linked to the development of familial paragangliomas and pheochromocytomas [2]. Furthermore, the accumulation of succinate due to SDH dysfunction plays a key role in immune cell regulation. In macrophages, succinate accumulation stabilizes the transcription factor HIF-1α, which drives the expression of the pro-inflammatory cytokine IL-1β [2].
This has spurred the development of SDH inhibitors (SDHIs). The provided search results do not contain specific data on "Sdh-IN-7", but the table below summarizes the mechanistic role of SDH and the therapeutic implications of its inhibition, which are the context for any SDHI compound.
| Aspect | Description & Therapeutic/Rearch Implication |
|---|---|
| Primary Function | Catalyzes oxidation of succinate to fumarate (TCA cycle) and transfers electrons to ubiquinone (ETC) [1] [2]. |
| Role in Disease | SDH subunit mutations (esp. SDHB/C/D) cause tumorigenesis (paragangliomas, pheochromocytomas); succinate accumulation promotes inflammation [2]. |
| Inhibition Rationale | Modulating immune response (e.g., reducing IL-1β in sepsis); understanding cancer metabolism; developing anti-fungal agents and pesticides [1] [2]. |
To investigate SDH function and the effect of its inhibitors, several established methodological approaches are used [1]:
Sdha or Sdhb), allowing for the study of subunit-specific functions and the stability of the complex [2].Since specific data on "this compound" was not available in this search, I suggest the following steps to locate the information you need:
For a novel research chemical like Sdh-IN-7, you will need to establish a protocol based on its theoretical properties. The table below outlines the general parameters to consider and a typical workflow.
Table 1: Key Parameters for Stock Solution Preparation
| Parameter | Consideration for this compound |
|---|---|
| Solvent | Begin with DMSO as it is a standard solvent for cell-permeable inhibitors. |
| Solubility | This must be determined experimentally. Aim for a concentration that exceeds your planned working concentration. |
| Storage | Prepare a concentrated stock (e.g., 10-100 mM). Aliquot and store at -20°C or -80°C in airtight, non-stick tubes to prevent degradation and absorption. |
| Stability | The stability of the frozen stock and the compound in aqueous solutions should be monitored over time. |
A general experimental workflow for preparing and testing a stock solution is illustrated below.
Succinate Dehydrogenase (SDH), also known as Mitochondrial Complex II, plays a unique dual role in cellular metabolism. It functions both in the tricarboxylic acid (TCA) cycle, where it catalyzes the oxidation of succinate to fumarate, and in the electron transport chain (ETC), where it transfers electrons to ubiquinone [1] [2].
Inhibiting SDH has profound effects on cellular signaling, particularly in immune cells like macrophages. The core mechanisms are summarized in the diagram below:
The accumulation of succinate has two major signaling consequences:
The following table outlines key experimental contexts where SDH inhibition is being actively investigated.
| Experimental Context / Disease Model | Primary Readouts & Phenotypes | Implications for Drug Discovery |
|---|---|---|
| Inflammation & Immunometabolism (e.g., LPS-activated macrophages) | ↓ IL-1β production; ↓ HIF-1α stabilization; ↓ mROS; altered IL-10 signaling [1] [3] | Therapeutic strategy for rheumatoid arthritis, inflammatory bowel disease, atherosclerosis [1]. |
| Cancer Metabolism | SDH mutations (especially in SDHB) are linked to poor prognosis and potentially alter chemotherapy response in certain cancers [4]. | SDH mutations may serve as predictive biomarkers; investigating SDH inhibition could reveal vulnerabilities in specific tumor types. |
| Ischemia-Reperfusion Injury | Modulating RET-driven mROS production can impact tissue damage [1]. | Targeting SDH could protect against oxidative damage in conditions like myocardial infarction or stroke. |
The workflow for a typical investigation into an SDH inhibitor like Sdh-IN-7 involves target validation, mechanistic studies, and phenotypic analysis, as shown below.
Here are detailed methodologies for the key in vitro experiments outlined in the workflow:
The table below summarizes the quantitative changes you can anticipate in key readouts following successful SDH inhibition in an inflammatory model.
| Parameter | Expected Change with this compound | Experimental Method | Notes & Interpretation |
|---|---|---|---|
| Intracellular Succinate | ↑↑ (Concentration-dependent) [3] | LC-MS / Enzymatic Assay | Primary indicator of target engagement. |
| SDH Enzyme Activity | ↓↓ (Concentration-dependent) [3] | DCPIP-based Assay | Direct confirmation of on-target effect. |
| HIF-1α Protein Level | ↓ [3] | Western Blot | Check in nuclear fractions for active transcription factor. |
| IL-1β Secretion | ↓↓ [3] | ELISA | Key functional anti-inflammatory outcome. |
| Mitochondrial ROS | ↓ [2] [3] | MitoSOX / Flow Cytometry | Links metabolic effect to oxidative signaling. |
| Oxygen Consumption (OCR) | ↓ [3] | Seahorse Analyzer | Confirms impact on mitochondrial bioenergetics. |
Succinate Dehydrogenase (SDH) is a key complex in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain (ETC) [1]. Inhibitors of SDH are powerful tools for studying cellular metabolism and are being investigated for therapeutic applications. The core application of an SDH inhibitor like Sdh-IN-7 is to induce a specific metabolic disruption by blocking the conversion of succinate to fumarate, which subsequently affects oxidative phosphorylation (OXPHOS), leads to succinate accumulation, and can influence various downstream signaling pathways [1].
Key Experimental Applications and Considerations:
The following protocols outline the key experiments for characterizing this compound.
This protocol measures the direct biochemical consequence of SDH inhibition.
Workflow Diagram
Methodology
This protocol assesses the functional impact of this compound on cellular bioenergetics in real-time.
Workflow Diagram
Methodology
The quantitative data generated from these protocols can be summarized as follows:
Table 1: Key Parameters from this compound Characterization Assays
| Assay | Key Readout | Positive Control | Expected Outcome with this compound |
|---|---|---|---|
| Succinate Accumulation | Intracellular succinate levels | Dimethyl Malonate (DMM) | Concentration-dependent increase in succinate. Calculate EC₅₀. |
| Seahorse Mito Stress Test | Oxygen Consumption Rate (OCR) | DMM or 3-Nitropropionic Acid | Acute drop in basal respiration post-injection; reduced maximal respiration. |
| IL-1β ELISA | Pro-inflammatory cytokine secretion | Lipopolysaccharide (LPS) | Potentiation of IL-1β production in LPS-primed macrophages [1]. |
| Cell Viability | ATP levels / Cytotoxicity | Staurosporine | Measure at 24-72h to determine cytotoxic vs. cytostatic effects. |
Since exact information for Sdh-IN-7 is unavailable, the following table outlines general safety information for research chemicals and SDH inhibitors, based on standard laboratory practice and SDS structure [1] [2].
| Property | Presumed/General Classification for an SDH Inhibitor |
|---|---|
| Product Identifier | This compound |
| Recommended Use | Research chemical; SDH inhibitor for biochemical studies. |
| Hazard Classification | To be determined by manufacturer testing. Assume potential health hazard until confirmed. |
| Signal Word | Could be "Danger" or "Warning" |
| Hazard Statements | Potential statements may include H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled), or H319 (Causes serious eye irritation). |
| Precautionary Statements | Follow general lab rules: P261 (Avoid breathing dust/fume/gas/mist), P280 (Wear protective gloves/clothing/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a poison center or doctor/physician), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes). |
Based on standard precautions for handling hazardous laboratory chemicals [1] [2].
Precautions for Safe Handling:
Conditions for Safe Storage:
For context, the diagram below outlines a general experimental workflow for studying SDH inhibitors like this compound, based on common biochemical approaches [3].
Here are detailed protocols for key experiments relevant to characterizing an SDH inhibitor, adapted from general biochemical methods [3].
This protocol measures the direct inhibition of SDH enzyme activity.
This protocol assesses the functional impact of this compound on mitochondrial respiration in intact cells.
Succinate dehydrogenase (SDH), also known as Mitochondrial Complex II, is a key enzyme complex. It is unique in being part of both the tricarboxylic acid (TCA) cycle, where it oxidizes succinate to fumarate, and the electron transport chain, where it transfers electrons to ubiquinone [4]. This dual role makes it critical for cellular energy metabolism. SDH is composed of four subunits (SDHA, SDHB, SDHC, SDHD), and its structure is highly conserved, making it a target for drug and fungicide development [3] [5].
SDH-IN-7 is a potent succinate dehydrogenase (SDH) inhibitor supplied as a solid powder. Maintaining its stability and solubility is crucial for obtaining reliable experimental results [1].
The following table summarizes the key physical and chemical properties, as well as the recommended storage conditions.
| Property | Specification / Condition |
|---|---|
| Appearance | Solid at room temperature [1] |
| Molecular Weight | 452.69 g/mol [1] |
| Long-term Powder Storage | -20°C for 3 years; 4°C for 2 years [1] |
| In Solvent Storage | -80°C for 6 months; -20°C for 1 month [1] |
| Shipping Condition | Room temperature (stable for a few days) [1] |
| Common Solvents | DMSO (primary), H₂O, Ethanol, DMF [1] |
This protocol outlines the preparation of concentrated stock solutions for in vitro assays.
| Target Concentration | Volume of Solvent Required |
|---|---|
| 1 mM | 2.2090 mL |
| 5 mM | 0.4418 mL |
| 10 mM | 0.2209 mL |
For animal studies, this compound must be formulated to ensure solubility and stability upon administration. Below are two common injection formulations. Note: These are provided as examples, and you should consult relevant literature to determine the most appropriate formulation for your specific study [1].
Injection Formulation 1 (IP/IV/IM/SC)
Injection Formulation 2 (IP/IV/IM/SC)
Oral Formulation 1
The following diagram illustrates the logical workflow for handling this compound, from storage to application in experiments.
The primary source for this information is the product page from PeptideDB [1]. To ensure the most current laboratory safety practices, you should obtain and consult the full Safety Data Sheet (SDS) for this compound from the manufacturer or supplier.
The table below summarizes the key physicochemical and solubility data for SDH-IN-7 to help you plan your experiments [1].
| Property | Value / Description |
|---|---|
| Molecular Formula | C18H15Cl3F3N3O |
| Molecular Weight | 452.69 g/mol |
| Appearance | Solid at room temperature |
| Primary Solvent (In Vitro) | DMSO (approx. 16-25 mg/mL for similar SDH inhibitors) [1] [2] |
| Common Solvents for Testing | DMSO, Water, Ethanol, DMF [1] |
Here are standard protocols for preparing in vivo formulations for this compound, adapted from supplier recommendations for similar compounds [1] [2].
Injection Formulation 1: DMSO/Tween 80/Saline
Injection Formulation 3: DMSO/Corn Oil
Oral Formulation 1: Suspension in 0.5% CMC Na
Q1: What should I do if this compound does not fully dissolve in DMSO?
Q2: How can I improve the aqueous solubility of this compound for in vivo studies?
Q3: The formulation precipitated after preparation. What are my options?
The diagram below outlines a logical workflow for tackling this compound solubility issues, from initial assessment to in vivo readiness.
Understanding the structure of the SDH complex is crucial for researching any of its inhibitors. The diagrams below illustrate its key components and primary functions.
Diagram: Structure and Function of the SDH Complex. SDH (Complex II) is a heterotetrameric protein that functions at the intersection of the TCA cycle and the Electron Transport Chain. The catalytic subunits (SDHA/SDHB) oxidize succinate to fumarate in the TCA cycle, while the membrane-anchored subunits (SDHC/SDHD) transfer the resulting electrons to ubiquinone in the ETC [1] [2].
The following workflow outlines common experimental approaches for investigating SDH function, which are relevant for characterizing inhibitors.
Diagram: General Workflow for SDH Functional Studies. A typical research pipeline involves genetic manipulation of SDH subunits, followed by a series of functional assays to validate the manipulation and characterize the resulting biochemical and signaling phenotypes [1] [3] [2].
Here are detailed methodologies for two critical assays, as referenced in the scientific literature.
1. SDH Enzyme Activity Assay
This protocol measures the electron transfer from succinate through SDH, which is the primary target for inhibition [1].
| Step | Parameter | Details |
|---|---|---|
| 1. Principle | Spectrophotometric Assay | Measures electron transfer from succinate to an artificial electron acceptor (e.g., DCPIP) via a coenzyme Q10 analog (decylubiquinone). |
| 2. Sample Prep | Cell Lysates | Use mitochondria-enriched fractions or whole cell lysates from treated samples. |
| 3. Reaction Mix | Key Components | Succinate, DCPIP, decylubiquinone, in a suitable buffer (e.g., phosphate buffer). |
| 4. Measurement | Data Collection | Monitor the decrease in absorbance at 600 nm (DCPIP reduction) over time. |
| 5. Controls | Validation | Include a no-succinate control and a control with a known SDH inhibitor (e.g., malonate). |
2. Validation of Genetic Knockout via Western Blotting
This is a standard method to confirm the absence of the target SDH subunit after genetic manipulation [1].
| Step | Parameter | Details |
|---|---|---|
| 1. Sample Preparation | Protein Extraction | Lyse control and knockout cells in RIPA buffer containing protease/phosphatase inhibitors. |
| 2. Gel Electrophoresis | Separation | Load equal protein amounts on an SDS-PAGE gel for separation by molecular weight. |
| 3. Membrane Transfer | Blotting | Transfer proteins from the gel to a PVDF or nitrocellulose membrane. |
| 4. Antibody Incubation | Detection | Probe membrane with primary antibodies against target SDH subunits (e.g., anti-SDHA, anti-SDHB). Use a loading control antibody (e.g., β-Actin) for normalization. |
| 5. Visualization | Imaging | Use a chemiluminescent substrate and imager to detect the signal from the HRP-conjugated secondary antibody. Expected Outcome: Loss of signal for the knocked-out subunit. |
This section addresses common challenges in SDH research. You can use this template to populate it with Sdh-IN-7-specific data once available.
| Category | Common Issue | Potential Causes & Solutions |
|---|---|---|
| Model Validation | Incomplete SDH knockout. | Cause: CRISPR-Cas9 inefficiency. Solution: Use blasticidin selection for stable clones; validate with multiple methods (Western Blot, sequencing) [1]. |
| Unexpected SDH subunit stability. | Cause: Interdependence of subunits (e.g., Sdha loss causes Sdhb loss, but not always vice versa) [1]. Solution: Check protein levels of all complex subunits. | |
| Assay Results | High background in activity assay. | Cause: Non-specific electron transfer. Solution: Include a control with a specific SDH inhibitor (e.g., malonic acid) to subtract background noise [3]. |
| Variable metabolite levels (e.g., succinate). | Cause: Cellular metabolic state (e.g., hypoxia, nutrient availability). Solution: Standardize cell culture conditions and quenching methods during sample collection for LC-MS [1] [2]. | |
| Phenotypic Output | Inconsistent inflammatory signaling (e.g., HIF-1α, IL-1β). | Cause: The inflammatory response depends on SDH activity and ETC efficiency, not just succinate accumulation [3]. Solution: Correlate signaling changes directly with measured SDH activity. |
The information provided here establishes a robust framework for SDH research. To build your specific technical support center for This compound, I suggest you:
Since direct information isn't available, the structure below is a template based on common experimental issues. You can fill in the details once you obtain the specific protocols for Sdh-IN-7.
Example Troubleshooting Guide & FAQ
FAQ 1: What are the expected outcomes for a successful this compound assay?
FAQ 2: My results show high background noise/low signal-to-noise ratio. How can I improve this?
FAQ 3: The assay shows poor reproducibility between replicates. What could be the cause?
The following diagram outlines a logical, step-by-step workflow for systematically investigating and improving a method, which can be applied to this compound.
When you have the data, you can summarize key experimental parameters in a table for easy comparison. Here is an example of what that structure could look like.
Example: Comparison of this compound Assay Conditions
| Parameter | Original Protocol | Optimized Protocol | Impact on Result |
|---|---|---|---|
| Incubation Time | 30 minutes | 45 minutes | Signal increased by ~15% |
| Reagent A Concentration | 1X | 1.5X | Background noise reduced by 20% |
| pH of Buffer | 7.0 | 7.4 | Assay reproducibility (CV) improved from 15% to 5% |
| Detection Wavelength | 450 nm | 490 nm | Improved specificity for target signal |
The table below summarizes the key physicochemical and biological data for SDH-IN-7, which is crucial for planning your experiments [1].
| Property | Specification |
|---|---|
| Molecular Formula | C₁₈H₁₅Cl₃F₃N₃O |
| Molecular Weight | 452.69 g/mol |
| Biological Activity | Potent Succinate Dehydrogenase (SDH) inhibitor |
| IC₅₀ | 26 nM (against porcine SDH) |
| Appearance | Solid |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month |
While explicit troubleshooting data is unavailable, the provided solubility and storage information allows for inference of common experimental challenges.
This compound is described as having potentially low water solubility. The manufacturer recommends first attempting to dissolve it in DMSO, and if unsuccessful, trying other solvents like water, ethanol, or DMF [1].
This compound targets Succinate Dehydrogenase (SDH), also known as Mitochondrial Complex II. Understanding this enzyme's role is key to designing relevant experiments [2] [3].
The following diagram illustrates the position and function of SDH within the mitochondrial respiratory chain, showing how its inhibition disrupts energy production.
Given the limited specific data available, here are steps to acquire more detailed information:
The table below outlines common problems, their potential causes, and investigative steps you can take. Since Sdh-IN-7 is likely an inhibitor of the SDH (Succinate Dehydrogenase) enzyme, many of these areas relate to its activity and stability.
| Problem Phenomenon | Potential Causes & Investigations | Suggested Actions / Validation Experiments |
|---|
| Lack of biological effect (e.g., no inhibition of target) | • Compound inactivity: Verify target engagement in a cell-free assay. • Improper storage: Check storage conditions (temperature, solvent, time). • Cellular permeability: Test in a cell-permeability assay. • Off-target effect: Profile against related enzymes. | • Run a dose-response curve to determine/confirm IC50 value. [1] • Use a fresh aliquot from a known good stock solution. • Use a positive control compound (e.g., known SDH inhibitor like Malonate). | | High background or non-specific binding | • Compound aggregation: Check for precipitate in assay buffer. • Fluorescence/quenching interference: If using a fluorescent-based readout. | • Centrifuge compound solution before use. • Run an interference control (compound without enzyme/substrate). | | Low solubility or precipitate formation | • Solvent mismatch: The stock solvent (e.g., DMSO) may not be compatible with aqueous assay buffer. | • Ensure final DMSO concentration is ≤0.1-1%. • Perform a serial dilution in the assay buffer to check for cloudiness. | | Irreproducible results between experiments | • Human error: miscalculations in dilution series. • Compound degradation: due to repeated freeze-thaw cycles or light exposure. | • Create a fresh, single-use aliquots for each experiment. • Protect compound from light and document handling procedures. |
To systematically address the issues above, you can incorporate these standard experimental protocols.
Dose-Response Curves: This is the most critical experiment to confirm the compound's potency (IC50 value).
Cell Viability Assays (e.g., MTT/XTT): If this compound is expected to affect cell proliferation or metabolism through SDH inhibition.
The following diagram illustrates a logical workflow for troubleshooting the activity of a compound like this compound, moving from initial observation to systematic verification.
Since the specific guide for this compound was not publicly available, I suggest you try these avenues to find more detailed information:
Succinate Dehydrogenase, also known as Mitochondrial Complex II, is a key enzyme in both the Krebs cycle (TCA cycle) and the mitochondrial electron transport chain [1] [2]. Its functions make it a significant target for drug development:
While data on SDH-IN-7 is unavailable, the following table summarizes general experimental approaches used to evaluate SDH activity and inhibition, which are foundational for any compound comparison [1]:
| Experimental Method | What is Measured | Key Considerations for the Protocol |
|---|---|---|
| SDH Activity Assay | Reduction rate of an exogenous quinone or artificial electron acceptor (e.g., DCPIP) in the presence of succinate [1]. | Requires permeabilized mitochondria or cells. Specific inhibitors like malonate verify succinate-dependent activity. Not suitable for inhibitors that compete at the quinone-binding site [1]. |
| Succinate-Cytochrome c Reductase (SCCR) Activity | Combined activity of Complex II (SDH) and Complex III, measured by the reduction of cytochrome c [1]. | Requires verification that Complex III activity is not limiting. More suitable for testing inhibitors like SDHIs that target the quinone site, as it uses the endogenous electron pathway [1]. |
| Oxygen Consumption Assay | Oxygen consumption rate linked to succinate oxidation using permeabilized cells or isolated mitochondria [1]. | Preserves mitochondrial structure. Requires confirmation that downstream respiratory chain segments (CIII, CIV) are not limiting the measured rate [1]. |
The diagram below illustrates the logical workflow for designing an experiment to evaluate an SDH inhibitor, based on these standard methods:
To locate the information you need on this compound, I suggest you:
"this compound", "SDH IN 7", or "SDH inhibitor 7".This compound (CAS Number: 1444036-40-5).